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Compound of Interest

Compound Name:
5-Amino-1-(4-bromophenyl)-1h-

pyrazole-4-carbonitrile

Cat. No.: B1266546 Get Quote

Introduction

5-Amino-1H-pyrazole-4-carbonitriles are a pivotal class of heterocyclic compounds widely

recognized for their diverse biological activities and applications as key intermediates in the

synthesis of various fused heterocyclic systems. These scaffolds are prominent in medicinal

chemistry and agrochemistry, forming the core structure of numerous therapeutic agents and

pesticides. Their derivatives have shown a broad spectrum of pharmacological properties,

including anticancer, anti-inflammatory, antibacterial, and antiviral activities. A leading example

is Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell

malignancies, which features a pyrazole moiety. The three-component synthesis represents an

efficient and atom-economical approach to construct this valuable molecular framework.

Mechanism of Action: Ibrutinib and the B-Cell Receptor (BCR) Signaling Pathway

Ibrutinib is a first-in-class, oral, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial

enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] In certain B-cell cancers, such as

chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, the BCR pathway is

hyperactive, promoting cancer cell proliferation and survival.[3]

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated. This cascade

involves the activation of several kinases, including BTK. Activated BTK subsequently

phosphorylates downstream targets, such as phospholipase C gamma 2 (PLCγ2), leading to

an increase in intracellular calcium and the activation of transcription factors like NF-κB.[3]
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These transcription factors promote the expression of genes essential for B-cell proliferation

and survival.[3]

Ibrutinib's mechanism of action involves the formation of a covalent bond with a cysteine

residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[2][3] By blocking

BTK, Ibrutinib effectively halts the downstream signaling cascade, which in turn inhibits B-cell

proliferation and promotes apoptosis (programmed cell death).[1]

Applications in Drug Development and Crop Protection

The versatile structure of 5-amino-1H-pyrazole-4-carbonitriles allows for extensive chemical

modifications, making them attractive scaffolds for drug discovery. Their derivatives are being

investigated for a wide range of therapeutic applications.

In the realm of crop protection, derivatives of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles have

demonstrated potential as insecticides and herbicides. These compounds can be synthesized

with high regioselectivity, which is crucial for their biological activity.
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Experimental Workflow

Reactants:
- Aldehyde

- Malononitrile
- Hydrazine derivative

Mixing and Reaction

Catalyst
(e.g., Fe3O4@SiO2@Tannic acid)

Solvent
(e.g., Ethanol, Water)

Reaction Monitoring
(TLC)

Work-up and Isolation

Purification
(Crystallization or Chromatography)

Characterization
(NMR, IR, MS, M.P.)

Final Product:
5-Amino-1H-pyrazole-4-carbonitrile

Click to download full resolution via product page

Caption: General experimental workflow for the three-component synthesis.
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Ibrutinib Mechanism of Action: BCR Signaling Pathway
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Caption: Ibrutinib's inhibition of the BCR signaling pathway.
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Experimental Protocols
Protocol 1: Magnetically Separable Nanocatalyst-Assisted Synthesis

This protocol describes a green and efficient method for the synthesis of 5-amino-1H-pyrazole-

4-carbonitriles using a magnetically separable nanocatalyst.

Materials:

Aromatic aldehyde (1 mmol)

Malononitrile (1 mmol)

Phenylhydrazine or its derivative (1 mmol)

Fe3O4@SiO2@Tannic acid nanocatalyst (0.1 g)

Mortar and pestle

Procedure:

In a mortar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol),

phenylhydrazine (or its derivative, 1 mmol), and the Fe3O4@SiO2@Tannic acid

nanocatalyst (0.1 g).

Grind the mixture at room temperature for the time specified in Table 1.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, add ethanol to the reaction mixture and heat to dissolve the product.

Separate the magnetic nanocatalyst from the solution using an external magnet.

Allow the solution to cool to room temperature to crystallize the product.

Collect the solid product by filtration, wash with cold ethanol, and dry.

The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
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Protocol 2: Catalyst-Free Synthesis in Green Media

This protocol outlines a simple and environmentally friendly catalyst-free synthesis of 5-amino-

1,3-aryl-1H-pyrazole-4-carbonitriles.[4]

Materials:

Aromatic aldehyde (1 mmol)

Malononitrile (1 mmol)

Phenylhydrazine derivative (1 mmol)

Ethanol

Water

Procedure:

In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol),

and the phenylhydrazine derivative (1 mmol) in a mixture of water and ethanol.

Stir the reaction mixture at room temperature.

Monitor the reaction by TLC until the starting materials are consumed.

The product will precipitate out of the solution upon completion of the reaction.

Collect the solid product by filtration.

Wash the product with a cold mixture of water and ethanol.

Recrystallize the crude product from ethanol to obtain the pure 5-amino-1H-pyrazole-4-

carbonitrile.

Data Presentation
Table 1: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Derivatives using

Fe3O4@SiO2@Tannic acid Catalyst
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Entry Aldehyde Hydrazine Time (min) Yield (%)
Melting
Point (°C)

1

5-((4-

chlorophenyl)

diazenyl)-2-

hydroxybenz

aldehyde

Phenylhydraz

ine
10 95 235-237

2

5-((2-

chlorophenyl)

diazenyl)-2-

hydroxyphen

yl

Phenylhydraz

ine
12 93 176-178

3

5-((4-

bromophenyl)

diazenyl)-2-

hydroxyphen

yl

Phenylhydraz

ine
10 96 218-220

4

2-hydroxy-5-

((4-

nitrophenyl)di

azenyl)phenyl

p-

tolylhydrazine
15 92 208-210

Data compiled from a study on the synthesis of novel azo-linked 5-amino-pyrazole-4-

carbonitrile derivatives.[5]

Table 2: Catalyst-Free Synthesis of 5-Amino-1,3-aryl-1H-pyrazole-4-carbonitriles in Water-

Ethanol
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Entry Aldehyde Hydrazine Time (h) Yield (%)
Melting
Point (°C)

1
Benzaldehyd

e

Phenylhydraz

ine
2 94 148-150

2

4-

Chlorobenzal

dehyde

Phenylhydraz

ine
2.5 96 190-192

3

4-

Methoxybenz

aldehyde

Phenylhydraz

ine
3 92 162-164

4

4-

Nitrobenzalde

hyde

Phenylhydraz

ine
2 98 228-230

This table summarizes the results from a catalyst-free, one-pot, three-component synthesis.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1266546#three-component-synthesis-of-5-amino-1h-
pyrazole-4-carbonitriles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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